PA-JF549-Nhs

Catalog No.
S005202
CAS No.
1811539-42-0
M.F
C32H25N5O6
M. Wt
575.581
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PA-JF549-Nhs

CAS Number

1811539-42-0

Product Name

PA-JF549-Nhs

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(azetidin-1-yl)-2-diazo-1-oxospiro[indene-3,9'-xanthene]-5-carboxylate

Molecular Formula

C32H25N5O6

Molecular Weight

575.581

InChI

InChI=1S/C32H25N5O6/c33-34-30-29(40)21-6-3-18(31(41)43-37-27(38)9-10-28(37)39)15-24(21)32(30)22-7-4-19(35-11-1-12-35)16-25(22)42-26-17-20(5-8-23(26)32)36-13-2-14-36/h3-8,15-17H,1-2,9-14H2

InChI Key

ZJZWRNGNJDEPEQ-UHFFFAOYSA-N

SMILES

C1CN(C1)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)N6CCC6)C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)C4=[N+]=[N-]

Synonyms

2,5-Dioxo-1-pyrrolidinyl 3',6'-di-1-azetidinyl-2-diazo-2,3-dihydro-3-oxospiro[1H-indene-1,9'-[9H]xanthene]-6-carboxylate

Description

Photoactivatable fluorescent dye; supplied as an NHS ester for coupling to primary amine groups. Non-fluorescent until activated at 365 nm. Photochemical quantum yield of uncaging = 2.2%, with improved yield upon protein conjugation. Compatible with self-labeling tag systems (e.g. HaloTag® and SNAPtag®). Suitable for single molecule tracking and super resolution microscopy in live cells, specifically live cell sptPALM and fixed cell PALM. Can be multiplexed with PA Janelia Fluor™ 646, SE to perform two-color sptPALM in live cells with activation at 405 nm. Cell permeable. Excitation maximum = 551 - 553 nm; emission maximum = 570 - 573 nm. HaloTag is a trademark of Promega Corporation, and SNAP-tag is a trademark of New England BioLabs, Inc.

Properties and Function

  • Chemical structure: PA-JF549-NHS is a yellow dye containing an NHS ester functional group. [Source: Tocris Bioscience, ]
  • Fluorescence: It is non-fluorescent until activated by light at a specific wavelength (usually 365 nm). This property allows for targeted labeling within cells. [Source: Tocris Bioscience, ]
  • Applications: PA-JF549-NHS is primarily used for labeling biomolecules containing primary amine groups. This labeling enables researchers to visualize and track the movement and interactions of these molecules within living cells. [Source: MedChemExpress, ]

Advantages

  • High photostability: Once activated, PA-JF549-NHS exhibits minimal bleaching, allowing for long-term observation of labeled molecules. [Source: Tocris Bioscience, ]
  • Cell permeability: PA-JF549-NHS can readily enter living cells, making it suitable for studying intracellular processes. [Source: Tocris Bioscience, ]
  • Compatibility: It can be multiplexed with other Janelia Fluor dyes, enabling researchers to simultaneously track multiple biomolecules within the same cell using different colors. [Source: Tocris Bioscience, ]

Applications in Research

PA-JF549-NHS finds application in various areas of scientific research, including:

  • Super-resolution microscopy: This technique allows researchers to visualize cellular structures at resolutions beyond the diffraction limit of conventional microscopes. PA-JF549-NHS is particularly useful for single-molecule localization microscopy (SMLM) techniques like photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM). [Source: Tocris Bioscience, ]
  • Live-cell imaging: PA-JF549-NHS enables researchers to study the dynamics of biomolecules in living cells, providing valuable insights into cellular processes. [Source: Tocris Bioscience, ]
  • Protein-protein interactions: By labeling specific proteins with PA-JF549-NHS, researchers can investigate how these proteins interact with each other within the cell. [Source: Tocris Bioscience, ]

PA-JF549-Nhs, also known as PA Janelia Fluor 549, is a yellow photoactivatable fluorescent dye designed for biological imaging applications. This compound features a fluorophore moiety, specifically Janelia Fluor 549, which provides its fluorescent properties, and an N-hydroxysuccinimide ester functional group. The NHS ester allows for covalent bonding to primary amines found in biomolecules such as proteins, facilitating the labeling of these biomolecules for visualization in various experimental settings .

PA-JF549-NHS acts as a labeling tool for biomolecules within cells. The NHS ester group covalently binds to primary amines on the target molecule, creating a stable link between the fluorophore and the biomolecule of interest [, , ]. Subsequent exposure to 365 nm light activates the fluorophore, enabling researchers to visualize and track the movement and localization of the labeled biomolecule within living cells [, , ].

The primary chemical reaction involving PA-JF549-Nhs is its conjugation with primary amines. The reaction can be represented as follows:

PA JF549 NHS+R NH2PA JF549 NH R+NHS\text{PA JF549 NHS}+\text{R NH}_2\rightarrow \text{PA JF549 NH R}+\text{NHS}

In this reaction:

  • PA-JF549-NHS is the starting material.
  • R-NH₂ represents the primary amine on the target biomolecule.
  • PA-JF549-NH-R is the resulting conjugate.
  • NHS is the leaving group.

Upon exposure to light at a wavelength of 365 nm, PA-JF549 undergoes a transformation that activates its fluorescence, allowing researchers to visualize the labeled biomolecules within cells .

PA-JF549-Nhs serves as a powerful tool for tracking biomolecules in live cells. Its ability to covalently bind to primary amines enables stable labeling of proteins and other biomolecules, which can then be visualized using fluorescence microscopy techniques. The activation of fluorescence upon light exposure allows for precise spatial and temporal studies of cellular processes, making it invaluable in fields such as cell biology and biochemistry .

The synthesis of PA-JF549-Nhs typically involves the following steps:

  • Fluorophore Preparation: The Janelia Fluor 549 moiety is synthesized or obtained from commercial sources.
  • Formation of NHS Ester: The NHS ester is formed by reacting N-hydroxysuccinimide with an appropriate carboxylic acid derivative of Janelia Fluor 549.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological applications .

Unique FeaturesPA-Janelia Fluor 646Janelia Fluor 646YesLive Cell ImagingHigher emission wavelength (λem 646 nm)Janelia Fluor 555Janelia Fluor 555YesSuper Resolution MicroscopyShorter wavelength (λem 555 nm)Alexa Fluor 488Alexa Fluor 488YesFlow CytometryBroad range of applicationsCy3Cy3YesGeneral Fluorescence

Research involving PA-JF549-Nhs often focuses on its interactions with various biomolecules. Studies have demonstrated its effectiveness in labeling proteins, allowing researchers to analyze protein localization, dynamics, and interactions within cellular environments. The specificity of the NHS ester reaction with primary amines ensures that labeling occurs selectively at desired sites on target molecules .

PA-JF549-NHS represents a sophisticated photoactivatable fluorescent dye that belongs to the Janelia Fluor family of next-generation fluorophores [28]. This compound incorporates a unique molecular architecture designed specifically for advanced biological imaging applications, particularly in super-resolution microscopy and single-molecule tracking studies [2] [7]. The chemical structure encompasses multiple functional domains that work synergistically to provide both photoactivation capabilities and robust fluorescent properties upon activation [24].

Molecular Architecture and Functional Groups

The molecular architecture of PA-JF549-NHS exhibits a complex multi-domain structure characterized by several distinct functional components [2] [8]. The compound features a spiro-indene-xanthene core system that serves as the primary fluorophore backbone, with strategic substitutions that modulate both photophysical and chemical properties [6] [7]. The molecular framework includes a diazo group positioned within the indene portion, which functions as the photoactivatable moiety responsible for the compound's light-sensitive characteristics [8] [24].

The functional group composition encompasses several critical elements that define the compound's reactivity and optical properties [2] [7]. The presence of azetidine substituents on the xanthene core significantly enhances the brightness and photostability compared to traditional rhodamine-based fluorophores [28]. These four-membered nitrogen-containing rings contribute to the unique electronic properties while maintaining compatibility with existing labeling technologies [11].

Functional GroupPositionRole
Diazo groupIndene corePhotoactivation trigger [8]
Azetidine ringsXanthene positions 3' and 6'Brightness enhancement [28]
NHS esterCarboxylate terminusPrimary amine reactivity [13]
Spiro linkageIndene-xanthene junctionStructural rigidity [8]

Azetidine-Substituted Xanthene Core Structure

The azetidine-substituted xanthene core represents the central fluorophore domain of PA-JF549-NHS, incorporating novel structural modifications that distinguish it from conventional xanthene dyes [28]. The xanthene framework provides the fundamental aromatic system responsible for the compound's fluorescent properties, with the tricyclic structure offering both planarity and extended conjugation necessary for efficient light absorption and emission [15] [27].

The strategic placement of azetidine substituents at the 3' and 6' positions of the xanthene core fundamentally alters the electronic characteristics of the fluorophore [11] [28]. These four-membered heterocyclic rings introduce significant ring strain that enhances reactivity while simultaneously improving photophysical properties [11]. The azetidine substitution pattern results in substantially increased brightness and photostability compared to traditional fluorophores such as TAMRA and Cyanine 3 [29].

The xanthene core structure maintains the characteristic oxygen-bridged tricyclic framework, with the central oxygen atom contributing to the overall electronic delocalization [15]. The incorporation of azetidine groups creates a donor-acceptor system that optimizes the fluorescence quantum yield and extinction coefficient [27] [29]. This structural arrangement enables the compound to achieve exceptional brightness levels while maintaining cell permeability characteristics essential for live-cell imaging applications [32].

NHS Ester Reactive Moiety

The N-hydroxysuccinimide ester functional group constitutes the primary reactive component of PA-JF549-NHS, designed specifically for selective conjugation with primary aliphatic amine groups [13]. The NHS ester moiety provides both stability during storage and high reactivity toward target molecules under physiological conditions [2] [7]. This reactive group enables efficient bioconjugation reactions that form stable amide bonds with proteins, peptides, and other biomolecules containing accessible amino groups [13].

The mechanism of NHS ester reactivity involves nucleophilic attack by primary amines on the carbonyl carbon, resulting in tetrahedral intermediate formation and subsequent elimination of the NHS leaving group [13]. This reaction pathway produces a stable amide linkage while releasing N-hydroxysuccinimide as a byproduct [13]. The selectivity for primary amines over other nucleophiles such as hydroxyl and sulfhydryl groups ensures predictable conjugation chemistry with minimal side reactions [13].

The positioning of the NHS ester group within the PA-JF549-NHS structure allows for efficient labeling while maintaining the photophysical properties of the fluorophore [2] [7]. The spatial separation between the reactive moiety and the fluorescent core minimizes potential quenching effects that might arise from conjugation reactions [24]. This design consideration ensures that the compound retains its photoactivation capabilities and fluorescent intensity following bioconjugation [7].

Chemical Formula and Molecular Weight Analysis

PA-JF549-NHS exhibits the molecular formula C32H25N5O6, reflecting its complex multi-ring structure with multiple nitrogen-containing functional groups [2] [8] [26]. The molecular composition includes thirty-two carbon atoms forming the extended aromatic framework, twenty-five hydrogen atoms, five nitrogen atoms distributed across the azetidine rings and diazo functionality, and six oxygen atoms associated with the xanthene core and NHS ester group [8] [24].

The precise molecular weight of PA-JF549-NHS has been determined through high-resolution mass spectrometry to be 575.58 daltons [2] [4] [7]. This molecular weight reflects the substantial size of the compound, which contributes to its robust photophysical properties while maintaining sufficient membrane permeability for cellular applications [4] [24]. The molecular weight determination is consistent across multiple analytical techniques and commercial sources, confirming the structural integrity of the synthesized compound [26].

Molecular ParameterValueReference
Molecular FormulaC32H25N5O6 [2] [8]
Molecular Weight575.58 Da [2] [7]
Exact Mass575.18048353 Da [8]
Monoisotopic Mass575.58 Da [4]

XLogP3

3.6

Dates

Modify: 2023-08-15

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